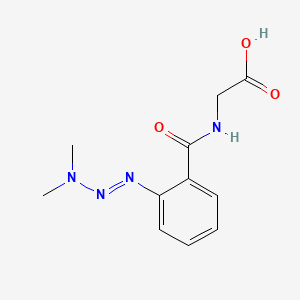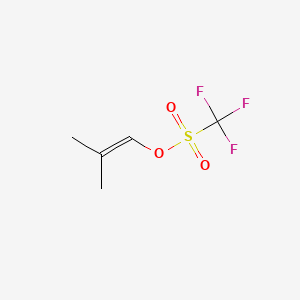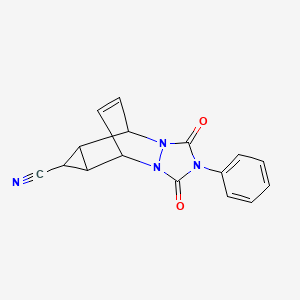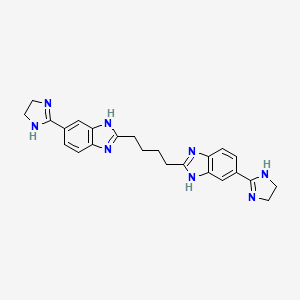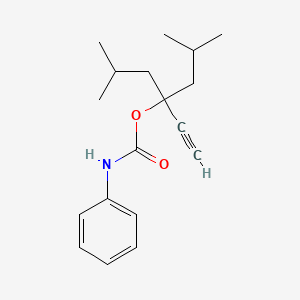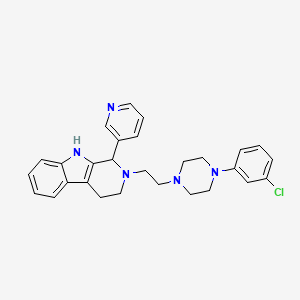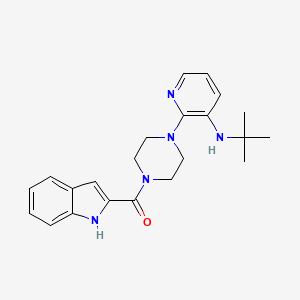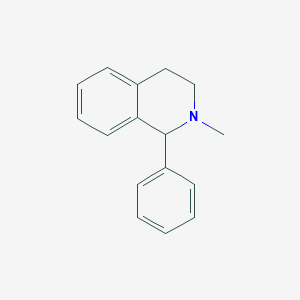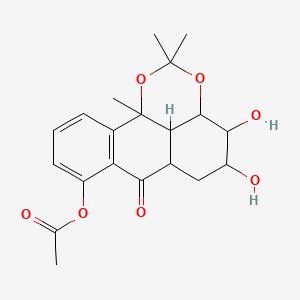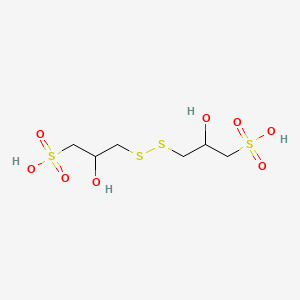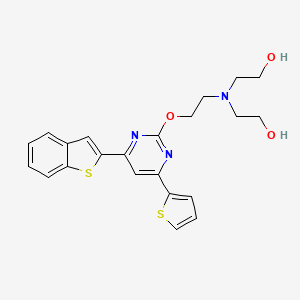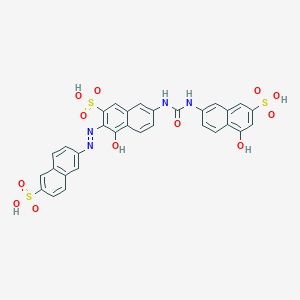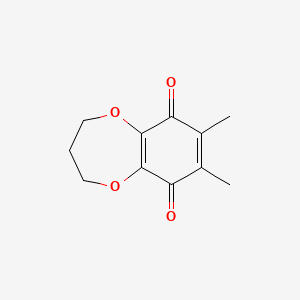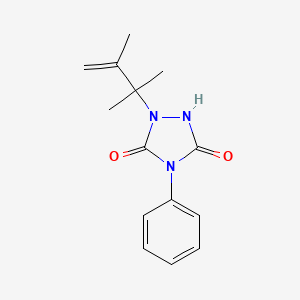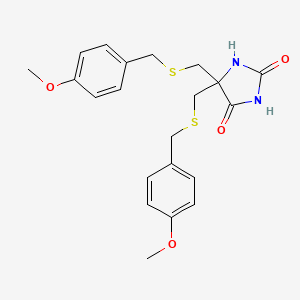
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound characterized by the presence of multiple functional groups, including methoxyphenyl, thioether, and imidazolidinedione moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with formaldehyde and glycine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. The thioether groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazolidinedione ring can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane: Similar structure but with bromomethyl groups instead of thioether groups.
5,5-Bis(2-aminothiazole) derivatives: Similar core structure but with thiazole rings instead of methoxyphenyl groups.
Uniqueness
5,5-Bis((((4-methoxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to the presence of both methoxyphenyl and thioether groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
142979-82-6 |
|---|---|
分子式 |
C21H24N2O4S2 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
5,5-bis[(4-methoxyphenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O4S2/c1-26-17-7-3-15(4-8-17)11-28-13-21(19(24)22-20(25)23-21)14-29-12-16-5-9-18(27-2)10-6-16/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25) |
InChI 键 |
MDARUFYRRIQPHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


